Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate
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Overview
Description
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is an organoboron compound with the molecular formula C7H6BF4KO and a molecular weight of 232.03 g/mol . This compound is part of the trifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate can be synthesized through the reaction of 3-fluoro-5-methoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired trifluoroborate salt after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the stability of the product make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Mild temperatures (room temperature to 80°C), aqueous or organic solvents (e.g., ethanol, water)
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for potassium trifluoro(3-fluoro-5-methoxyphenyl)borate in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling . The trifluoroborate transfers its aryl group to the palladium catalyst, forming a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which can impart distinct electronic and steric properties to the compound. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C7H6BF4KO |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
potassium;trifluoro-(3-fluoro-5-methoxyphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1 |
InChI Key |
XUCRSDUUCLRTDV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)F)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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